2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester
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Overview
Description
2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxyl group at the 2-position, a p-tolyl group at the 4-position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester typically involves the esterification of 2-Hydroxy-4-p-tolyl-nicotinic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-Keto-4-p-tolyl-nicotinic acid methyl ester.
Reduction: Formation of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors.
Comparison with Similar Compounds
2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester can be compared with other nicotinic acid derivatives, such as:
2-Hydroxy-4-methyl-nicotinic acid methyl ester: Similar structure but with a methyl group instead of a p-tolyl group.
2-Hydroxy-4-phenyl-nicotinic acid methyl ester: Similar structure but with a phenyl group instead of a p-tolyl group.
The uniqueness of this compound lies in the presence of the p-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)11-7-8-15-13(16)12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYZUCBZLSWMTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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